Diagnostic Accuracy for AGHD vs. the Arginine+GHRH Standard
In a direct head-to-head trial, oral macimorelin demonstrated diagnostic accuracy for Adult Growth Hormone Deficiency (AGHD) that was statistically comparable to the established Arginine+GHRH stimulation test, while offering significant procedural advantages [1]. The analysis of peak GH response established a validated diagnostic cut-off for macimorelin [1].
| Evidence Dimension | Receiver Operating Characteristic (ROC) Analysis for AGHD Diagnosis |
|---|---|
| Target Compound Data | Sensitivity: 82%, Specificity: 92%, Optimal GH Cut-point: 2.7 ng/mL, Area Under the Curve (AUC): 0.99 |
| Comparator Or Baseline | Arginine + GHRH test: AUC 0.94 (for subjects receiving both tests) |
| Quantified Difference | AUC difference of 0.05 (P = 0.29), indicating comparable diagnostic performance |
| Conditions | Multicenter, open-label clinical trial in 50 AGHD subjects and 48 matched healthy controls. GH levels measured by immunoassay. |
Why This Matters
This validates macimorelin as a clinically equivalent but logistically superior replacement for the Arginine+GHRH test, which was rendered obsolete by the withdrawal of GHRH analog from the market [1].
- [1] Garcia JM, Swerdloff R, Wang C, et al. Macimorelin (AEZS-130)-stimulated growth hormone (GH) test: validation of a novel oral stimulation test for the diagnosis of adult GH deficiency. J Clin Endocrinol Metab. 2013;98(6):2422-2429. View Source
